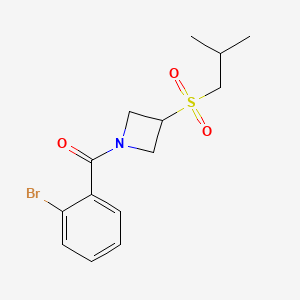

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Description

Properties

IUPAC Name |

(2-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZKSGMXUQCMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2-bromobenzoyl Group: This step involves the acylation of the azetidine ring using 2-bromobenzoyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and acyl groups.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine to structurally related azetidine derivatives from the evidence, focusing on substituent effects, synthesis, spectral data, and applications.

Substituent Effects and Reactivity

- N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine TFA Salt (): This compound features a quinoline moiety linked via a propyl chain to the azetidine ring. The synthesis yield (96%) highlights efficient coupling under mild conditions (120°C, 4 hours), suggesting that bulky aromatic groups can be introduced without significant steric hindrance .

- 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine () :

The trihydroxytriazinyl group here replaces the sulfonyl moiety in the target compound. This derivative was synthesized via multi-step reactions involving silylation and alkylation, emphasizing the versatility of azetidine in accommodating diverse electrophiles. The sulfonyl group in the target compound may offer better stability compared to triazinyl groups .

Spectral Data and Structural Confirmation

- 2-(Anthracen-9-yl)-1-(3-(3-(...))spiro[azetidine-3,9'-xanthen]-4-one () :

The IR spectrum of this spiro-azetidine shows a β-lactam carbonyl peak at 1,758 cm⁻¹, while the target compound’s benzoyl carbonyl would likely appear near 1,680–1,720 cm⁻¹. The ^1H-NMR signals for aromatic protons (δ 6.26–9.52 ppm) in suggest that the target compound’s bromobenzoyl group would produce distinct deshielded aromatic peaks .

Commercial Availability and Structural Diversity

- Enamine Ltd. Catalog (): Derivatives like 3-(cyclohexanesulfonyl)azetidine and 3-(oxetan-3-yloxy)azetidine highlight the commercial interest in sulfonyl- and ether-linked azetidines.

Data Tables

Table 1: Structural Comparison of Azetidine Derivatives

Table 2: Spectral Data Comparison

Biological Activity

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14BrN1O3S1

- Molecular Weight : 331.21 g/mol

The compound features an azetidine ring, which contributes to its unique pharmacological properties. The presence of the bromobenzoyl and sulfonyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways, leading to diverse biological effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Data

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from research:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antinociceptive | Mouse models | Demonstrated significant pain relief comparable to standard analgesics. |

| Study 2 | Anti-inflammatory | In vitro assays | Reduced pro-inflammatory cytokine production in cultured cells. |

| Study 3 | Antimicrobial | Agar diffusion | Exhibited inhibitory effects against several bacterial strains. |

Case Studies

- Antinociceptive Effects : A study conducted on mice showed that the administration of this compound led to a significant reduction in pain responses in models of chemical and thermal nociception. The effects were dose-dependent and sustained over several hours, indicating potential as a novel analgesic agent.

- Anti-inflammatory Activity : In vitro tests revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that it may be useful for treating inflammatory conditions.

- Antimicrobial Properties : The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a retrosynthetic analysis to identify feasible intermediates (e.g., 2-bromobenzoyl chloride and 2-methylpropanesulfonyl azetidine precursors). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. For example, a factorial design can isolate critical variables affecting yield and purity, followed by response surface methodology (RSM) to refine conditions . Monitor reaction progress via HPLC or LC-MS, and validate reproducibility across three independent trials.

Q. What spectroscopic and computational techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology : Employ multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm connectivity and stereochemistry. X-ray crystallography can resolve solid-state conformation, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties like charge distribution and frontier molecular orbitals. Cross-validate computational results with experimental UV-Vis and IR spectra to ensure consistency .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodology : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 1–3 months. Analyze degradation products via LC-MS and identify degradation pathways (e.g., hydrolysis of the sulfonyl group). Use Arrhenius modeling to extrapolate shelf-life predictions .

Advanced Research Questions

Q. How can contradictory data in reaction yield and impurity profiles be resolved during scale-up?

- Methodology : Apply kinetic modeling to identify rate-limiting steps or side reactions (e.g., bromobenzoyl group hydrolysis). Use high-throughput screening (HTS) to test alternative solvents or additives that suppress impurities. Validate findings with in-situ FTIR or Raman spectroscopy to monitor intermediate formation . If discrepancies persist, conduct microfluidic reactor trials to decouple mixing effects from thermal gradients .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cross-coupling or cycloaddition)?

- Methodology : Utilize quantum chemical reaction path searches (e.g., Nudged Elastic Band method) to map transition states and activation barriers. Pair this with machine learning (ML) models trained on analogous bromobenzoyl/sulfonyl systems to predict regioselectivity. Validate predictions via small-scale exploratory reactions under inert conditions .

Q. How can researchers design a reactor system to mitigate exothermic risks during large-scale synthesis?

- Methodology : Perform calorimetry (e.g., RC1e) to quantify heat flow and identify critical thresholds. Use computational fluid dynamics (CFD) to model heat dissipation in batch vs. continuous-flow reactors. Incorporate fail-safe mechanisms like automated quenching or pressure relief valves. Refer to CRDC subclass RDF2050112 for reactor design principles .

Q. What strategies address solubility challenges in formulation for biological testing?

- Methodology : Screen co-solvents (e.g., DMSO, cyclodextrins) using phase diagrams and Hansen solubility parameters. For persistent issues, synthesize prodrug derivatives (e.g., ester-protected sulfonyl groups) and assess hydrolytic release kinetics. Validate solubility enhancements via dynamic light scattering (DLS) and in vitro permeability assays .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-examine computational input parameters (e.g., solvent effects, basis sets). For NMR shifts, apply explicit solvent models or paramagnetic corrections. If crystallographic data conflicts with DFT-optimized geometries, assess lattice packing forces or consider dynamic effects via molecular dynamics (MD) simulations .

Q. What statistical frameworks are suitable for analyzing non-linear relationships in reaction optimization data?

- Methodology : Use multivariate adaptive regression splines (MARS) or Gaussian process regression (GPR) to model complex variable interactions. Apply bootstrapping to estimate confidence intervals for optimal conditions. For categorical variables (e.g., catalyst type), employ ANOVA with Tukey’s post-hoc test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.